molecular formula C7H2Cl2KNaO3 B1620399 Potassium sodium 2,6-dichlorosalicylate CAS No. 68938-79-4

Potassium sodium 2,6-dichlorosalicylate

Cat. No.: B1620399
CAS No.: 68938-79-4
M. Wt: 267.08 g/mol
InChI Key: SPGJUPGSLJUOFA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium sodium 2,6-dichlorosalicylate: is a chemical compound with the molecular formula C₇H₃Cl₂O₃KNa. . This compound is a derivative of benzoic acid, where two chlorine atoms and one hydroxyl group are substituted at the 3rd and 6th positions, respectively. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3,6-dichloro-2-hydroxy-, potassium sodium salt typically involves the reaction of 2,5-dichlorophenol with liquid caustic soda to form the phenolate salt. This intermediate is then reacted with carbon dioxide under pressure to form the corresponding carboxylate salt. The reaction is carried out at elevated temperatures (130-140°C) to facilitate the rearrangement and formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient conversion and high yield. The final product is purified through crystallization and filtration techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: Potassium sodium 2,6-dichlorosalicylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form the corresponding hydroxybenzoic acid derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of hydroxybenzoic acid derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of various organic molecules. It serves as a precursor for the synthesis of herbicides, dyes, and pharmaceuticals .

Biology: In biological research, it is used to study the effects of chlorinated aromatic compounds on biological systems. It is also used in the synthesis of bioactive molecules for drug discovery.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, it is used in the production of specialty chemicals, including corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of benzoic acid, 3,6-dichloro-2-hydroxy-, potassium sodium salt involves its interaction with various molecular targets. The hydroxyl and chlorine substituents on the aromatic ring influence its reactivity and binding affinity to biological molecules. The compound can inhibit enzyme activity by binding to active sites or altering the enzyme’s conformation. Additionally, it can disrupt cellular processes by interacting with cell membranes and proteins .

Comparison with Similar Compounds

    Dicamba (3,6-dichloro-2-methoxybenzoic acid): A herbicide with similar structural features but different functional groups.

    2,6-Dichlorobenzoic acid: Another chlorinated benzoic acid derivative with similar reactivity but different substitution patterns.

    Salicylic acid derivatives: Compounds with hydroxyl and carboxyl groups on the aromatic ring, similar to the hydroxyl and carboxyl groups in benzoic acid, 3,6-dichloro-2-hydroxy-, potassium sodium salt.

Uniqueness: The unique combination of chlorine and hydroxyl substituents in benzoic acid, 3,6-dichloro-2-hydroxy-, potassium sodium salt imparts distinct chemical properties, such as increased reactivity and specific binding affinities. These properties make it valuable in various applications, including herbicide synthesis and pharmaceutical research.

Properties

CAS No.

68938-79-4

Molecular Formula

C7H2Cl2KNaO3

Molecular Weight

267.08 g/mol

IUPAC Name

potassium;sodium;3,6-dichloro-2-oxidobenzoate

InChI

InChI=1S/C7H4Cl2O3.K.Na/c8-3-1-2-4(9)6(10)5(3)7(11)12;;/h1-2,10H,(H,11,12);;/q;2*+1/p-2

InChI Key

SPGJUPGSLJUOFA-UHFFFAOYSA-L

SMILES

C1=CC(=C(C(=C1Cl)C(=O)[O-])[O-])Cl.[Na+].[K+]

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)[O-])[O-])Cl.[Na+].[K+]

68938-79-4

physical_description

Liquid

Related CAS

3401-80-7 (Parent)

Origin of Product

United States

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